molecular formula C20H22N4O2 B2561799 N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 946322-76-5

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide

Cat. No.: B2561799
CAS No.: 946322-76-5
M. Wt: 350.422
InChI Key: TYPFVEMPTSHQNV-UHFFFAOYSA-N
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Description

N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide features the imidazo[1,2-b]pyridazine scaffold, a privileged structure in medicinal chemistry known for its versatile biological activity. This scaffold is recognized for its ability to bind to the hinge region of kinases, making it a valuable core for developing potent kinase inhibitors . Substitutions at key positions, such as the 2-, 3-, and 6-positions of the imidazo[1,2-b]pyridazine ring, are critical for determining selectivity and potency against specific biological targets . The specific 6-methoxy substitution present in this compound is a common feature explored in drug discovery to modulate the physicochemical and drug-like properties of lead compounds . Researchers are investigating analogs of this scaffold as highly active agents against Mycobacterium tuberculosis . Furthermore, the closely related 3-nitroimidazo[1,2-b]pyridazine scaffold has demonstrated remarkable sub-nanomolar activity against protozoal parasites such as Giardia lamblia , establishing this chemotype as a promising hit for anti-infective development . This compound is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-26-19-11-10-18-22-17(13-24(18)23-19)15-8-5-9-16(12-15)21-20(25)14-6-3-2-4-7-14/h5,8-14H,2-4,6-7H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPFVEMPTSHQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring using methanol and a suitable catalyst.

    Aromatic substitution: Coupling of the imidazo[1,2-b]pyridazine derivative with a phenyl ring through a palladium-catalyzed cross-coupling reaction.

    Amidation: Formation of the cyclohexanecarboxamide moiety by reacting the substituted phenyl derivative with cyclohexanecarboxylic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening for catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The imidazo[1,2-b]pyridazine ring can be reduced to form dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Dihydro or tetrahydro imidazo[1,2-b]pyridazine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: Used as a probe to study biological pathways and molecular interactions involving the imidazo[1,2-b]pyridazine core.

    Chemical Biology: Employed in the design and synthesis of bioactive molecules for target identification and validation.

    Industrial Applications: Utilized in the development of new materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyridazine core can bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound shares a common imidazo[1,2-b]pyridazine core with ponatinib (AP24534), but differs in substituents:

  • Ponatinib : Contains a trifluoromethyl group at position 6 and a terminal acetylene group for covalent binding to kinase targets.
  • N-(3-(6-Methoxy...) : Substitutes the 6-position with a methoxy group and replaces the acetylene with a cyclohexanecarboxamide.
Property N-(3-(6-Methoxy...) Ponatinib
6-Position Substituent Methoxy (-OCH₃) Trifluoromethyl (-CF₃)
Linker Group Cyclohexanecarboxamide Acetylene (-C≡C-)
Target Affinity (IC₅₀) Not reported in evidence 0.37 nM (Bcr-Abl T315I)

Limitations in Current Evidence

The provided evidence lacks direct pharmacological data for N-(3-(6-Methoxy...). Comparative analysis relies on structural extrapolation from ponatinib’s well-characterized profile . Further studies are required to evaluate its kinase inhibition potency, metabolic stability, and toxicity.

Biological Activity

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structural motif characterized by the imidazo[1,2-b]pyridazine core and a cyclohexanecarboxamide moiety. Its molecular formula is C21H25N4O2C_{21}H_{25}N_{4}O_{2}, and it has a molecular weight of approximately 365.45 g/mol. The methoxy group enhances solubility and biological interactions.

Biological Activity Overview

Research indicates that derivatives of imidazo[1,2-b]pyridazines, including this compound, exhibit significant biological activities:

  • Antimicrobial Activity : Compounds related to this structure have shown potent activity against various pathogens, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC90) ranging from 0.63 to 1.26 mM .
  • Anti-inflammatory Properties : There is evidence suggesting that these compounds may reduce the release of inflammatory cytokines such as TNF-α and IFN-γ .
  • Antitumor Activity : Some studies have indicated potential antitumor effects, particularly in cancer cell lines .

The mechanism of action for this compound involves:

  • Target Interaction : This compound interacts with specific enzymes or receptors, modulating their activity to elicit biological responses.
  • Signal Transduction Pathways : The exact pathways can vary depending on the target but often involve inhibition or activation of key signaling molecules involved in inflammation or cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Mycobacterium tuberculosis
Anti-inflammatoryReduces inflammatory cytokines
AntitumorInhibits proliferation in cancer cell lines

Case Study: Antimicrobial Efficacy

A study conducted on various imidazo[1,2-b]pyridazine derivatives revealed that this compound demonstrated significant antimicrobial activity. The MIC values were comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant strains of Mycobacterium tuberculosis.

Case Study: Anti-inflammatory Effects

In vitro studies showed that treatment with this compound resulted in a marked reduction in the levels of pro-inflammatory cytokines in cultured macrophages. This suggests its potential application in treating inflammatory diseases.

Q & A

Q. What are the key synthetic challenges in preparing N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide, and how can they be methodologically addressed?

The synthesis involves multi-step reactions, including cyclization to form the imidazo[1,2-b]pyridazine core and subsequent coupling with the cyclohexanecarboxamide moiety. A major challenge is achieving regioselectivity during cyclization. To address this, reaction conditions (e.g., solvent polarity, temperature) must be optimized. For example, using polar aprotic solvents like DMF at 80–100°C improves yield . Monitoring intermediates via TLC and NMR ensures correct regiochemistry .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are critical for confirming molecular weight and structural features. Purity (>95%) should be validated via reverse-phase HPLC with UV detection at 254 nm . Differential Scanning Calorimetry (DSC) can assess crystallinity and thermal stability, which is vital for reproducibility in biological assays .

Q. What preliminary biological screening strategies are recommended for this compound?

Begin with in vitro kinase inhibition assays (e.g., VEGFR2, mTOR) due to structural similarities to known kinase inhibitors . Use cell viability assays (e.g., MTT) in cancer lines (e.g., HepG2, MCF-7) at concentrations ranging from 1 nM to 10 µM. Parallel antimicrobial screening against Mycobacterium tuberculosis (MIC assays) is advised, as imidazo[1,2-b]pyridazines show activity against pathogens .

Advanced Research Questions

Q. How can contradictory data in biological activity (e.g., varying IC50_{50}50​ values across studies) be systematically resolved?

Contradictions often arise from assay variability (e.g., ATP concentrations in kinase assays) or differences in cell lines. To resolve this:

  • Standardize assay protocols (e.g., fixed ATP levels for kinase screens) .
  • Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Perform dose-response curves in triplicate and apply statistical rigor (e.g., ANOVA with post-hoc tests) .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo efficacy studies?

  • Solubility : Use co-solvents like PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Metabolic stability : Conduct microsomal stability assays (human/rodent liver microsomes) to identify metabolic hotspots. Introduce deuterium or fluorine atoms at vulnerable positions (e.g., methoxy groups) to slow metabolism .
  • Toxicity : Perform acute toxicity studies in rodents (dose range: 10–100 mg/kg) with histopathology and serum biochemistry .

Q. How can quantitative structure-activity relationship (QSAR) models guide the design of derivatives with improved potency?

  • Use molecular descriptors (e.g., logP, polar surface area) and docking scores (e.g., Glide XP) to correlate structural features with activity .
  • Prioritize derivatives with substitutions at the 6-methoxy group (e.g., cyclopropyl, pyrrolidine) to enhance target binding, as seen in analogs with improved VEGFR2 inhibition .
  • Validate predictions via synthesis and testing of a focused library (10–20 compounds) .

Q. What experimental approaches elucidate the compound’s mechanism of action when target proteins are unknown?

  • Chemical proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down interacting proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens in sensitive cell lines to identify synthetic lethal genes .
  • Transcriptomics : Analyze RNA-seq data post-treatment to map perturbed pathways (e.g., mTOR, apoptosis) .

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